Hept-5-ynoic Acid

描述

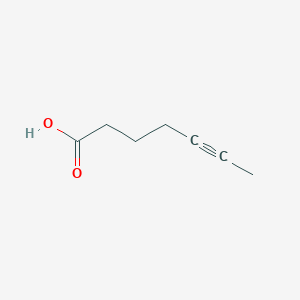

Hept-5-ynoic acid is an organic compound with the molecular formula C7H10O2. It is a carboxylic acid featuring a triple bond between the fifth and sixth carbon atoms in its seven-carbon chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Hept-5-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of propargyl bromide with a suitable nucleophile, followed by oxidation to introduce the carboxylic acid functionality. Another method includes the hydrolysis of hept-5-ynenitrile, which can be prepared from the corresponding alkyne through a series of reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

化学反应分析

Types of Reactions: Hept-5-ynoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives with different functional groups.

Reduction: The triple bond can be reduced to form heptanoic acid.

Substitution: The acidic hydrogen in the carboxyl group can be substituted with different groups to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation reactions.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Reduction Products: Heptanoic acid.

Substitution Products: Esters, amides, and other functionalized derivatives.

科学研究应用

Organic Synthesis

Hept-5-ynoic acid serves as a crucial building block in organic synthesis. Its structure allows for multiple reaction pathways, making it suitable for the creation of complex organic molecules.

Key Reactions:

- Oxidation: this compound can be oxidized to yield various oxygenated derivatives, which are important in the synthesis of bioactive compounds.

- Reduction: The compound can undergo reduction to form hept-5-en-3-ene, which is useful in various synthetic pathways.

- Substitution Reactions: The carboxylic acid group can be transformed into other functional groups through standard organic reactions.

Pharmaceutical Chemistry

This compound is utilized in the synthesis of biologically active compounds, particularly those related to fatty acids and their metabolites.

Applications:

- Synthesis of 3-Hydroxyeicosapentaenoic Acid: This oxylipin is significant for its biological activities and roles in inflammatory responses. The synthesis involves acetate-type aldol reactions, allowing for the preparation of enantiomers that are crucial for pharmacological studies.

Biochemical Research

Research has indicated that this compound and its derivatives may play roles in metabolic pathways and could serve as biomarkers for oxidative stress.

Case Study:

A study demonstrated the synthesis of oxygenated metabolites from n-3 polyunsaturated fatty acids using this compound as an intermediate. These metabolites are potential biomarkers for oxidative stress and are critical in understanding lipid metabolism.

Antimicrobial Activity

Preliminary research suggests that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Mechanistic Studies

The compound's unique structure allows researchers to explore reaction mechanisms involving alkenes and alkynes. Its interactions with enzymes can provide insights into metabolic pathways and enzyme catalysis .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Versatile reactions including oxidation, reduction, substitution |

| Pharmaceutical Chemistry | Synthesis of bioactive compounds | Important for inflammatory response studies |

| Biochemical Research | Potential biomarkers for oxidative stress | Insight into lipid metabolism |

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against certain bacterial strains |

| Mechanistic Studies | Exploration of enzyme-catalyzed reactions | Insights into metabolic pathways |

作用机制

The mechanism of action of hept-5-ynoic acid involves its interaction with various molecular targets and pathways. The triple bond in its structure allows it to participate in unique chemical reactions, influencing its reactivity and interactions with biological molecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use .

相似化合物的比较

Heptanoic Acid: Lacks the triple bond, making it less reactive in certain chemical reactions.

Hex-5-ynoic Acid: Similar structure but with one less carbon atom, affecting its physical and chemical properties.

Oct-5-ynoic Acid: Similar structure but with one more carbon atom, influencing its reactivity and applications.

Uniqueness: Hept-5-ynoic acid’s unique feature is the presence of a triple bond in the middle of its carbon chain, which imparts distinct reactivity and versatility in chemical synthesis compared to its saturated and unsaturated analogs .

生物活性

Hept-5-ynoic acid, a compound with the molecular formula C₇H₈O₂, has garnered attention for its biological activity, particularly in the context of inflammation and cellular signaling. This article delves into its mechanisms of action, pharmacological properties, and potential applications in various fields.

Inhibition of Prostaglandin Synthesis

This compound is recognized as a potent inhibitor of prostaglandin synthesis. Prostaglandins are lipid compounds that play crucial roles in mediating inflammation and other physiological responses. By inhibiting the enzymes responsible for prostaglandin production, this compound can significantly impact inflammatory processes and related diseases such as asthma and bronchitis.

Biochemical Pathways

The compound primarily affects the prostaglandin synthesis pathway. Its inhibitory action can lead to reduced levels of inflammatory mediators, thus potentially alleviating symptoms associated with inflammatory diseases. In laboratory settings, this compound has been shown to interact with various enzymes and proteins, influencing cellular functions through altered gene expression and signaling pathways.

Pharmacokinetics

This compound is characterized by good bioavailability due to its small organic structure. It undergoes standard metabolic processes in the body, which may include oxidation reactions that produce various derivatives. For instance, it can react with oxygen to form peroxides, which may further participate in biochemical reactions within cells.

Case Studies

- Asthma and Lung Diseases : Research indicates that this compound has therapeutic potential in treating lung conditions such as asthma and bronchitis by modulating inflammatory responses through prostaglandin inhibition.

- Cellular Effects : In vitro studies have shown that this compound influences cell signaling pathways by altering the expression of genes involved in inflammation. This effect is particularly relevant in chronic inflammatory conditions .

- Tobacco Exposure : A nested case-control study examined urinary biomarkers related to tobacco exposure and lung cancer risk, highlighting the compound's relevance in understanding eicosanoid metabolism and its implications for lung health .

Applications

This compound finds applications across several domains:

Chemistry : It serves as a building block in organic synthesis for developing more complex molecules.

Biology : The compound is studied for its interactions with enzymes and proteins, contributing to our understanding of biological mechanisms.

Medicine : Its potential therapeutic properties are being investigated for drug development aimed at treating inflammatory diseases.

Industry : this compound is utilized in producing specialty chemicals and materials due to its reactive functional groups.

Summary Table of Biological Activities

| Activity Area | Description | Research Findings |

|---|---|---|

| Inflammation | Inhibits prostaglandin synthesis | Reduces symptoms in asthma and bronchitis |

| Cell Signaling | Alters gene expression related to inflammation | Influences cellular functions through enzyme interaction |

| Tobacco Research | Relevant in studying eicosanoid metabolism | Associated with lung cancer biomarkers |

| Synthesis Use | Building block for organic compounds | Used in various chemical syntheses |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Hept-5-ynoic Acid, and how do reaction conditions influence yield?

this compound (hex-5-ynoic acid, IUPAC name) is typically synthesized via two primary routes:

- Oxidation of 5-hexyn-1-ol : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Yields vary depending on solvent polarity and temperature control.

- Ester hydrolysis : Synthesis of hex-5-ynoic acid methyl ester via p-toluenesulfonic acid (PTSA)-catalyzed esterification, followed by alkaline hydrolysis to the carboxylic acid . Key Considerations :

- CrO₃ offers higher selectivity but requires rigorous temperature control (<40°C to avoid alkyne side reactions).

- Methyl ester intermediates simplify purification but introduce an extra hydrolysis step.

Table 1 : Comparative Efficiency of Synthetic Routes

| Method | Yield Range (%) | Key Conditions |

|---|---|---|

| KMnO₄ Oxidation | 60–75 | Aqueous H₂SO₄, 25°C |

| CrO₃ Oxidation | 70–85 | Acetone, 30–40°C |

| Ester Hydrolysis Route | 80–90 | PTSA/MeOH, then NaOH/H₂O |

Q. How should researchers characterize this compound to confirm structural integrity?

- Spectroscopic Methods :

- ¹H NMR : Look for the terminal alkyne proton (δ 1.8–2.1 ppm, triplet) and carboxylic acid proton (δ 10–12 ppm, broad).

- IR : Alkyne C≡C stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity, particularly to detect unreacted alcohol or ester intermediates.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield in scale-up syntheses?

- Catalyst Screening : Test alternatives to PTSA (e.g., Amberlyst-15) for esterification to reduce side products.

- Solvent Engineering : Use aprotic solvents (e.g., THF) during oxidation to minimize alkyne protonation.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Q. What statistical methodologies address contradictory data in reported physicochemical properties (e.g., melting points, solubility)?

- Heterogeneity Analysis : Apply Higgins’ I² statistic to quantify variability across studies. For example, if melting points range from 45–55°C, calculate I² to determine if differences stem from true heterogeneity (e.g., impurities) or measurement error .

- Meta-Regression : Model variables like purity assessment methods (e.g., HPLC vs. TLC) as covariates to identify bias sources .

Q. What protocols mitigate degradation of this compound during long-term storage?

- Storage Conditions :

- Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Avoid aqueous solutions; lyophilize for stable solid-state storage .

- Stabilizers : Add radical scavengers (e.g., BHT at 0.01% w/w) to liquid formulations.

Q. Data Contradiction Case Study

Scenario : Discrepancies in reported solubility in polar solvents (e.g., ethanol).

Resolution Steps :

Replicate Experiments : Control variables like solvent grade (HPLC vs. technical grade).

Assay Purity : Use quantitative NMR to rule out ester/hydrate impurities.

Statistical Reconciliation : Apply Cochran’s Q test to evaluate if variability exceeds random chance .

Q. Methodological Best Practices

属性

IUPAC Name |

hept-5-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h4-6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGHBWVIEFLKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255381-83-0 | |

| Record name | hept-5-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。